molecular formula C11H12N2O2 B11940240 N-(2-oxoindolin-5-yl)propionamide

N-(2-oxoindolin-5-yl)propionamide

Cat. No.: B11940240
M. Wt: 204.22 g/mol
InChI Key: HHYYCDSLDUDUBN-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)propionamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-oxoindolin-5-yl)propionamide can be synthesized through a reaction between propionic acid and 5-aminoindolin-2-one. The reaction typically involves the use of a general procedure where propionic acid is reacted with 5-aminoindolin-2-one to yield the desired compound as a white solid with a yield of approximately 45.7% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols involving the reaction of appropriate starting materials under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-(2-oxoindolin-5-yl)propionamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure and its ability to induce apoptosis through the activation of procaspase-3, making it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)propanamide

InChI

InChI=1S/C11H12N2O2/c1-2-10(14)12-8-3-4-9-7(5-8)6-11(15)13-9/h3-5H,2,6H2,1H3,(H,12,14)(H,13,15)

InChI Key

HHYYCDSLDUDUBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

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